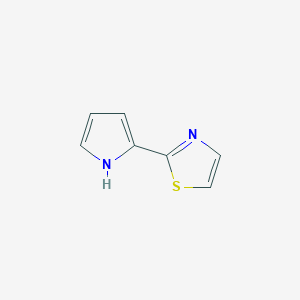

2-(1H-pyrrol-2-yl)thiazole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H6N2S |

|---|---|

Poids moléculaire |

150.20 g/mol |

Nom IUPAC |

2-(1H-pyrrol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C7H6N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h1-5,8H |

Clé InChI |

PRALNEYHYQHWFN-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC(=C1)C2=NC=CS2 |

Origine du produit |

United States |

Synthetic Methodologies for 2 1h Pyrrol 2 Yl Thiazole and Its Derivatives

Direct Synthesis Approaches for 2-(1H-Pyrrol-2-yl)thiazole Core

Direct synthesis methods aim to construct the pyrrolylthiazole framework in a streamlined fashion, often through multicomponent reactions or key cyclization steps that simultaneously form one or both of the heterocyclic rings.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. nih.govorganic-chemistry.org This approach offers significant advantages in terms of atom economy and step efficiency for the synthesis of diverse heterocyclic compounds, including pyrrole (B145914) derivatives. nih.govrsc.org

A notable example involves a one-pot, three-component reaction for the synthesis of dihydro-pyrrol-2-one compounds, which can serve as precursors to pyrrolylthiazole derivatives. researchgate.net Another approach describes a de novo synthesis of pyrrole-2-carbaldehyde skeletons from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters, featuring an oxidative annulation and Csp3−H to C=O oxidation. lookchem.com This method provides a direct route to functionalized pyrroles that can be further elaborated to form the desired thiazole (B1198619) ring.

The following table summarizes a multicomponent approach for a pyrrole derivative that is a precursor to the target scaffold.

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Aryl methyl ketones, arylamines, acetoacetate esters | Copper salt, iodine | Ethyl 2-formyl-1-aryl-5-phenyl-1H-pyrrole-3-carboxylate | 32-62 | lookchem.com |

Cyclization Reactions in Pyrrolylthiazole Formation

Cyclization reactions are fundamental to the formation of the heterocyclic rings in this compound. These reactions can involve the formation of either the pyrrole or the thiazole ring as the key bond-forming step.

One of the most established methods for thiazole ring synthesis is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. tandfonline.comresearchgate.netresearchgate.net This method is highly versatile and has been adapted for the synthesis of pyrrolylthiazoles. For instance, α-bromoacyl compounds can be reacted with thioamides to form the thiazole ring, which is then linked to a pyrrole moiety.

Another strategy involves the intramolecular cyclization of N-propargyl thioamides. This method can lead to the formation of thiazole derivatives through an addition–cycloelimination process. beilstein-journals.org Furthermore, metal-catalyzed cyclization of unconjugated ynones with semicarbazide (B1199961) has been shown to produce substituted pyrroles, which can be precursors for thiazole ring formation. researchgate.net A novel approach involves a nucleophile-induced ring contraction of pyrrolo[2,1-c] researchgate.netbenzothiazines to access pyrrolo[2,1-b] nih.govbenzothiazoles, demonstrating a sophisticated cyclization pathway. beilstein-journals.org

The table below outlines a key cyclization reaction for thiazole formation.

| Reactants | Conditions | Product | Yield (%) | Reference |

| α-Bromoacyl compounds, Thioamides | Acetic acid or refluxing acetone | Thiazole derivatives | 43–82 |

Precursor-Based Derivatization Strategies

These strategies involve the stepwise construction of the this compound system by first synthesizing a functionalized pyrrole or thiazole precursor, followed by the formation of the second heterocyclic ring.

Functionalization of Pyrrole-2-carbaldehyde Intermediates

Pyrrole-2-carbaldehyde and its derivatives are crucial intermediates in the synthesis of 2-(1H-pyrrol-2-yl)thiazoles. evitachem.commdpi.com The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of the attached thiazole ring.

A common method to synthesize pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction, which uses a formylating agent like phosphorus oxychloride and dimethylformamide on a pyrrole substrate. evitachem.com Once formed, the pyrrole-2-carbaldehyde can be reacted with various reagents to build the thiazole ring. For example, condensation with acid hydrazides can form hydrazone intermediates, which are then further processed.

The versatility of pyrrole-2-carbaldehyde is highlighted in its use as a starting material for the synthesis of various thiazole derivatives, including thiazolidin-4-ones and 2,3-dihydrothiazoles. researchgate.netnih.govevitachem.com

The following table shows a reaction utilizing a pyrrole-2-carbaldehyde intermediate.

| Starting Material | Reagents | Product Type | Reference |

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Thiosemicarbazones, ethyl chloroacetate | Thiazolidin-4-ones | researchgate.netnih.gov |

Thiazole Ring Construction from Pyrrole-Containing Scaffolds

This approach focuses on having a pre-formed pyrrole ring and subsequently constructing the thiazole ring onto it. A widely used method is the reaction of a pyrrole derivative containing a suitable functional group with reagents that will form the thiazole ring.

For instance, a common strategy involves the amination of a pyrrole dicarboxylate derivative, followed by cyclization to form a pyrrole dicarboxamide linked to thiazole rings. jmcs.org.mx This method allows for the introduction of various substituents on the thiazole moiety. Another approach involves the direct arylation of pyrrole derivatives, which can be a step towards building more complex structures that can then be cyclized to form the thiazole ring. nih.gov

The table below details a synthesis starting from a pyrrole scaffold.

| Pyrrole Precursor | Reagents | Product | Reference |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 4-Phenyl-1,3-thiazol-2-amine | 3,5-dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | jmcs.org.mx |

Modifications via Thiosemicarbazone Intermediates

Thiosemicarbazones are highly versatile intermediates in the synthesis of thiazole-containing compounds. researchgate.netjocpr.com They are typically formed by the reaction of an aldehyde or ketone with thiosemicarbazide (B42300). tandfonline.comchemmethod.commdpi.com

In the context of this compound synthesis, pyrrole-2-carbaldehydes are reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. tandfonline.com These thiosemicarbazones then undergo cyclization with α-halo ketones, such as α-bromoacetophenone derivatives, in a Hantzsch-type reaction to yield the desired this compound derivatives. tandfonline.com This method allows for significant structural diversity by varying the substituents on both the pyrrole and the α-halo ketone.

This synthetic route has been successfully employed to synthesize a series of 1-substituted pyrrole-2-carboxaldehyde [4-(4-substituted phenyl)-1,3-thiazol-2-yl] hydrazones with good yields. tandfonline.com

The table below presents data for the synthesis of various pyrrolylthiazole derivatives via thiosemicarbazone intermediates.

| Pyrrole-2-carboxaldehyde derivative | α-Bromoacetophenone derivative | Product | Yield (%) | M.p. (°C) | Reference |

| Pyrrole-2-carboxaldehyde | 4-Methoxyphenyl | Pyrrole-2-carboxaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl] hydrazone | 85 | 155 | tandfonline.com |

| Pyrrole-2-carboxaldehyde | 4-Chlorophenyl | Pyrrole-2-carboxaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl] hydrazone | 81 | 200 | tandfonline.com |

| Pyrrole-2-carboxaldehyde | 4-Nitrophenyl | Pyrrole-2-carboxaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl] hydrazone | 86 | 200 | tandfonline.com |

Advanced Synthetic Techniques and Reaction Conditions

Eco-Friendly and Catalytic Synthesis Pathways

The principles of green chemistry have spurred the development of more sustainable methods for synthesizing pyrrole-thiazole derivatives. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing catalytic processes to enhance reaction efficiency.

One notable eco-friendly approach involves the use of biocatalysts. For instance, a chitosan-derived Schiff's base hydrogel (TCsSB) has been employed as a recyclable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.gov This method offers mild reaction conditions, rapid reaction times, and high yields. The catalyst can be recovered and reused multiple times without a significant loss in its catalytic activity, highlighting its sustainability. nih.gov The reaction of 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with various hydrazonoyl chlorides and 2-bromo-1-arylethan-1-ones in the presence of TCsSB demonstrates a green and efficient pathway to thiazole derivatives. nih.gov

Solvent-free synthesis is another cornerstone of green chemistry. An NBS-assisted regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been achieved by grinding 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions. nih.govnih.gov This method avoids the use of volatile and often toxic organic solvents, reduces waste, and simplifies the work-up procedure. nih.gov

Catalytic methods are also being explored to improve the synthesis of pyrrole-thiazole compounds. For example, a novel catalytic method using Preyssler and Wells-Dawson heteropolyacids has been developed for the synthesis of calix researchgate.netpyrroles. grafiati.com While not directly producing this compound, this demonstrates the potential of heteropolyacid catalysis in related heterocyclic syntheses. Similarly, copper-catalyzed reactions have been shown to be effective for the synthesis of trisubstituted pyrroles, offering a mild and regioselective approach. dntb.gov.ua

The following table summarizes some eco-friendly and catalytic methods for the synthesis of related thiazole and pyrrole derivatives:

| Catalyst/Condition | Starting Materials | Product Type | Key Advantages |

| TCsSB Biocatalyst / Ultrasound | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl chlorides | Thiazole derivatives | Mild conditions, high yields, recyclable catalyst nih.gov |

| Solvent-free / Grinding | 3,5-dimethyl-1H-pyrazole-1-carbothioamide, 1,3-Diketones | 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles | Eco-friendly, no solvent, simple work-up nih.govnih.gov |

| Copper Iodide | Imines, Alkynes | Trisubstituted pyrroles | Mild conditions, high regioselectivity dntb.gov.ua |

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times, improving yields, and often leading to cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of this compound.

A key application of microwave irradiation is in the condensation and cyclization steps of thiazole ring formation. For instance, the synthesis of hydrazinothiazolylcoumarin derivatives, including a 2-(1H-pyrrol-2-yl)methylenehydrazino-substituted thiazole, was achieved by heating 3-(bromoacetyl)coumarin (B1271225) and 2-arylidenehydrazinocarbothioamides in ethanol (B145695) under microwave irradiation (60 W) at 100 °C for just 10 minutes. nih.gov This rapid synthesis highlights the efficiency of microwave heating.

Similarly, the synthesis of a series of N'-((s-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide derivatives was accomplished through a microwave-assisted condensation of 2-propylquinoline-4-carbohydrazide (B4263686) with various aldehydes, including 1H-pyrrole-2-carbaldehyde. arabjchem.org These reactions were completed in 1-3 minutes, yielding the desired products in good to excellent yields. arabjchem.org

The N-alkylation step in the synthesis of pyrrolo[2,1-b]thiazoles has also been accelerated using microwave irradiation, demonstrating the versatility of this technique in constructing fused heterocyclic systems. conicet.gov.ar

The table below provides examples of microwave-assisted syntheses of pyrrole-thiazole derivatives and related structures:

| Starting Materials | Product | Reaction Time | Yield |

| 3-(Bromoacetyl)coumarin, 2-((1H-Pyrrol-2-yl)methylidene)hydrazinocarbothioamide | 3-(2-(2-((1H-Pyrrol-2-yl)methylidene)hydrazino)thiazol-4-yl)-2H-chromen-2-one | 10 min | 62% nih.gov |

| 2-Propylquinoline-4-carbohydrazide, 1H-Pyrrole-2-carbaldehyde | N'-((1H-Pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide | 2 min | 88% arabjchem.org |

| 2-Propylquinoline-4-carbohydrazide, 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | N'-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide | 3 min | 81% arabjchem.org |

Stereoselective and Enantioselective Synthetic Routes

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules with specific biological activities. For the this compound scaffold, these advanced synthetic routes enable the precise control of the three-dimensional arrangement of atoms.

One approach to achieving stereoselectivity is through 1,3-dipolar cycloaddition reactions. The reaction of thiazolium azomethine ylides with enantiopure cyclic and acyclic vinyl sulfoxides provides a highly regio- and stereoselective route to polyfunctionalized pyrrolo[2,1-b]thiazoles. nih.gov The sulfoxide (B87167) group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. nih.gov

Asymmetric catalysis is another powerful tool for enantioselective synthesis. A palladium-catalyzed intermolecular asymmetric allylic dearomatization of pyrroles has been developed to produce chiral poly-substituted 2H-pyrroles with a quaternary carbon center in high enantiomeric excess (up to 97% ee) and regioselectivity. researchgate.net While this method does not directly yield a thiazole-substituted pyrrole, it demonstrates a state-of-the-art strategy for creating chiral pyrrole derivatives that could be further functionalized to include a thiazole ring.

The use of chiral thioureas as organocatalysts is also a promising area. Chiral thioureas can activate substrates through hydrogen bonding, facilitating stereoselective transformations. mdpi.com Although direct application to this compound synthesis is not yet widely reported, the principles of chiral thiourea (B124793) catalysis are applicable to the stereocontrolled synthesis of various heterocyclic systems.

The following table summarizes key findings in stereoselective routes relevant to pyrrole-thiazole synthesis:

| Method | Key Reagents/Catalysts | Product Type | Stereochemical Outcome |

| 1,3-Dipolar Cycloaddition | Thiazolium azomethine ylides, Enantiopure vinyl sulfoxides | Pyrrolo[2,1-b]thiazoles | High regio- and stereoselectivity nih.gov |

| Pd-Catalyzed Asymmetric Allylic Dearomatization | Palladium precursor, Chiral ligand | Poly-substituted 2H-pyrroles | Up to 97% ee, >95/5 regioselectivity researchgate.net |

| Oxidative Dimerization | Titanium(IV) enolates of 2-isothiocarboxylic acid menthyl esters | Thiazolo[5,4-d]thiazole derivatives | Pure enantiomers colab.ws |

Chemical Reactivity and Mechanistic Investigations of 2 1h Pyrrol 2 Yl Thiazole Systems

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring in 2-(1H-pyrrol-2-yl)thiazole is a π-excessive system, making it highly susceptible to electrophilic attack. The nitrogen lone pair's participation in the aromatic sextet significantly increases the electron density of the ring carbons.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole moiety readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the positions adjacent to the nitrogen atom (C5) and ortho to the thiazole (B1198619) substituent (C3), which are activated by the electron-donating nitrogen. The thiazole ring, being electron-withdrawing, can influence the regioselectivity of these reactions.

Common electrophilic substitution reactions on the pyrrole ring include halogenation, nitration, and acylation. For instance, halogenation can introduce halogen atoms onto the pyrrole ring, a reaction that is often utilized in the synthesis of more complex derivatives. While specific studies on the direct halogenation of this compound are not abundant, related structures such as 3,4-dichloro-1H-pyrrole-2-carboxamides linked to a benzothiazole (B30560) moiety have been synthesized, indicating that the pyrrole ring can sustain halogen substituents. nih.gov

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds like pyrrole. This reaction introduces a formyl group, typically at the C5 or C3 position of the pyrrole ring, which can then serve as a versatile handle for further synthetic transformations.

| Reaction Type | Reagents | Position of Substitution | Product | Reference |

| Halogenation | N-Chlorosuccinimide | C4, C5 | 2-(3,4-dichloro-1H-pyrrol-2-yl) derivative | nih.gov |

| Formylation | POCl₃, DMF | C5 or C3 (predicted) | 5-formyl-2-(1H-pyrrol-2-yl)thiazole | General Pyrrole Reactivity |

Nucleophilic Reactions at Pyrrole Nitrogen Centers

The nitrogen atom of the pyrrole ring in this compound possesses a proton that can be abstracted by a strong base, rendering the nitrogen nucleophilic. This allows for N-alkylation or N-acylation reactions, providing a straightforward method to introduce various substituents at the nitrogen atom. The choice of base and electrophile is crucial for achieving selective N-functionalization.

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | 2-(1-alkyl-pyrrol-2-yl)thiazole | General Pyrrole Reactivity |

| N-Acylation | Base (e.g., NaH), Acyl chloride | 2-(1-acyl-pyrrol-2-yl)thiazole | General Pyrrole Reactivity |

Reactivity of the Thiazole Moiety

In contrast to the electron-rich pyrrole, the thiazole ring is an electron-deficient system. This is due to the electronegativity of the nitrogen and sulfur atoms, which withdraw electron density from the ring carbons. This electronic nature dictates the thiazole's reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution on the Thiazole Ring

Electrophilic substitution on the thiazole ring is generally difficult and requires forcing conditions. When it does occur, substitution is most likely to take place at the C5 position, which is the most electron-rich carbon in the thiazole ring.

Conversely, the electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. This is a key feature of thiazole chemistry, allowing for the introduction of a variety of nucleophiles at this position.

Reactions Involving the Sulfur and Nitrogen Atoms of the Thiazole

The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated to form thiazolium salts. The sulfur atom is generally unreactive towards electrophiles but can be oxidized under harsh conditions.

Inter-Ring Reactivity and Bridging Linkages

The pyrrole and thiazole rings in this compound are not merely independent entities; their connectivity allows for electronic communication and can lead to reactions that involve both rings, resulting in the formation of bridged or fused systems.

One notable example is the synthesis of hydrazone-bridged thiazole-pyrrole derivatives. In these reactions, a derivative of this compound, such as a pyrrole-2-carboxaldehyde thiosemicarbazone, undergoes cyclization with α-bromoacetophenones (Hantzsch reaction) to form a thiazole ring, creating a hydrazone bridge between the pyrrole and the newly formed thiazole. nih.gov This demonstrates how functional groups on one ring can participate in the formation of a new ring system, leading to extended, conjugated molecules with potential applications in materials science and medicinal chemistry.

| Starting Material | Reagents | Key Transformation | Product | Reference |

| Pyrrole-2-carboxaldehyde thiosemicarbazone | α-bromoacetophenone derivatives | Hantzsch thiazole synthesis | Hydrazone-bridged thiazole-pyrrole derivatives | nih.gov |

Furthermore, intramolecular cyclization reactions can lead to the formation of fused ring systems. For instance, derivatives of this compound with appropriate side chains on either ring could potentially undergo cyclization to form novel polycyclic aromatic compounds.

Condensation Reactions with Carbonyl Compounds

The synthesis of derivatives based on the this compound core often involves condensation reactions with carbonyl compounds, particularly through pathways analogous to the Knoevenagel condensation. These reactions are crucial for extending the conjugation of the system and introducing new functional groups. The typical reaction involves a precursor, such as pyrrole-2-carbaldehyde, reacting with an active methylene compound.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. nih.gov The reaction is generally catalyzed by a weak base. nih.gov Aldehydes are known to react much faster than ketones in these condensations. thermofisher.com A variety of active methylene compounds can be employed, including malononitrile, ethyl cyanoacetate, and pyrazolones, often utilizing catalysts like L-proline to promote the reaction under green conditions (e.g., in an aqueous medium). banglajol.infoeurekaselect.com

Research has demonstrated the successful Knoevenagel condensation of pyrrole-2-carbaldehyde with various active methylene partners. The use of L-proline as a bifunctional organocatalyst has been shown to be particularly effective. eurekaselect.com The reaction conditions, choice of catalyst, and the nature of the substituents on the aromatic aldehyde can significantly influence the reaction yield. Generally, aldehydes with electron-withdrawing groups exhibit higher reactivity and lead to increased product yields. researchgate.net

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrole-2-carbaldehyde | 3-Cyanoacetylindole | L-Proline / Water, RT | Excellent | acs.org |

| 4-Nitrobenzaldehyde | Malononitrile | Urea / Microwave, Solvent-free | 90 | banglajol.info |

| Benzaldehyde | Malononitrile | GaCl₃ / Grinding, RT | High | researchgate.net |

| 2-(1-Phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH / Benzene, 80°C | 75 | acs.org |

Oxidative and Reductive Transformations

The pyrrolylthiazole system is susceptible to both oxidative and reductive transformations, reflecting the electronic nature of its constituent rings. The electron-rich pyrrole moiety makes the system prone to oxidation, while the thiazole ring can undergo both oxidation and reduction under specific conditions.

Oxidative Reactions: Oxidation of thiazoles can occur at the nitrogen atom to yield aromatic thiazole N-oxides, with reagents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid. wikipedia.org Such N-oxides can be valuable intermediates for further functionalization. wikipedia.org The pyrrole ring, being electron-rich, is also a site for oxidation. Oxidative coupling reactions, often mediated by transition metals like copper or reagents such as molybdenum(V) chloride, are common for electron-rich aromatic systems. organic-chemistry.orguni-mainz.de These reactions typically proceed via a single electron transfer (SET) mechanism. uni-mainz.de Electrochemical methods have also been employed to achieve oxidative dehydrogenative annulation in related pyrrole-containing systems, demonstrating the redox activity of the pyrrole core. eurekaselect.com Studies on the electrooxidation of thiazole derivatives show that the process is generally irreversible and pH-dependent. researchgate.net

Reductive Transformations: The thiazole ring exhibits considerable stability towards reduction, for instance, by catalytic hydrogenation with platinum or with metal-in-acid reductions. pharmaguideline.com However, more potent reducing agents like Raney nickel can induce reductive ring-opening through desulfurization, leading to the degradation of the thiazole ring. pharmaguideline.com Reduction of thiazoles with sodium in liquid ammonia has also been used as a method for structural elucidation via reductive cleavage. researchgate.net

| Transformation | Reagent/Condition | Reactive Site | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | mCPBA | Thiazole Nitrogen | Thiazole N-oxide | wikipedia.org |

| Oxidative Coupling | Cu/Nitroxyl Catalyst, O₂ | Pyrrole Ring | Coupled Products | organic-chemistry.orgnih.gov |

| Reduction | Raney Nickel | Thiazole Ring | Desulfurized/Degraded Product | pharmaguideline.com |

| Reduction | Na / liquid NH₃ | Thiazole Ring | Ring-cleaved Product | researchgate.net |

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that form and modify this compound systems is essential for optimizing synthetic routes and predicting reactivity. Both classic condensation pathways and modern computational analyses provide deep insights into these processes.

Knoevenagel-Type Condensations in Pyrrolylthiazole Synthesis

The formation of the thiazole ring itself often relies on the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide. nih.govchemhelpasap.comsynarchive.com In the context of this compound, this would involve a pyrrole-2-carbothioamide as the key precursor. The mechanism commences with a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. Subsequent dehydration yields the aromatic thiazole ring. chemhelpasap.comacs.org

For modifications of the pyrrolylthiazole scaffold, the Knoevenagel condensation is paramount. When catalyzed by L-proline, the mechanism is believed to proceed through a dual-activation pathway. researchgate.net L-proline reacts with the carbonyl compound (e.g., pyrrole-2-carbaldehyde) to form an electrophilic iminium ion intermediate. Simultaneously, it can act as a base to deprotonate the active methylene compound, generating a nucleophilic enolate or enamine. The subsequent carbon-carbon bond formation between these activated species, followed by elimination, leads to the final condensed product. researchgate.netresearchgate.net This mechanism explains the high efficiency of L-proline as a catalyst in these transformations.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the intricate details of reaction mechanisms involving heterocyclic compounds. DFT calculations allow for the characterization of the geometries and energies of reactants, intermediates, transition states, and products.

For the precursors of the pyrrolylthiazole system, such as pyrrole-2-carbaldehyde, DFT studies have been used to investigate reaction dynamics, including potential energy surfaces for processes like intramolecular proton transfer. arxiv.org These studies help in understanding the inherent reactivity and photophysical properties of the starting materials. arxiv.org

In the context of the Knoevenagel condensation, computational analyses have supported the proposed mechanism for L-proline catalysis. Calculations can map the energy profile of the reaction, confirming that the formation of imine and enamine intermediates is energetically favorable. researchgate.net Similarly, DFT has been applied to study the Hantzsch thiazole synthesis, providing insights into the stability of intermediates like the hydroxythiazoline and the energetics of the final dehydration step. nih.gov Such theoretical studies are crucial for rationalizing experimental outcomes, including product selectivity and reaction rates, and for designing more efficient synthetic protocols. arxiv.org

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental ¹H NMR, ¹³C NMR, and FTIR spectra for the specific parent compound, this compound, are not available in the public domain. Generating a scientifically accurate and thorough analysis as requested by the outline is not possible without this foundational data.

While spectroscopic information exists for derivatives, such as 2-(2-((1H-Pyrrol-2-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)thiazole, the presence of substituents and linking groups significantly alters the electronic environment of the pyrrole and thiazole rings. nih.gov Extrapolating from such data to the unsubstituted parent compound would lead to scientifically inaccurate chemical shift and vibrational frequency assignments, thereby violating the core requirement for accuracy.

Therefore, to maintain scientific integrity and strictly adhere to the provided instructions, the requested article cannot be generated at this time. The necessary, specific data for This compound is required to populate the outlined sections with factual and precise information.

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrrol 2 Yl Thiazole Derivatives

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence studies, provides valuable insights into the electronic transitions and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths at which a molecule absorbs light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the electronic structure of the molecule. For conjugated systems like 2-(1H-pyrrol-2-yl)thiazole, π → π* transitions are typically observed.

Although specific UV-Vis absorption data for this compound is not readily found, a study on a related derivative, 2-(2-((1H-Pyrrol-2-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)thiazole , reports absorption maxima at 282 nm and 358 nm. This suggests that the core pyrrol-thiazole structure likely absorbs in the UV region, with extended conjugation and substituents influencing the exact position of the absorption bands.

Table 1: UV-Vis Absorption Data for a this compound Derivative

| Compound | λmax (nm) |

| 2-(2-((1H-Pyrrol-2-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)thiazole | 282, 358 |

Fluorescence and Luminescence Characteristics

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon occurs when an electron returns from an excited singlet state to its ground state. The emission spectrum is typically Stokes-shifted, meaning it appears at a longer wavelength (lower energy) than the absorption spectrum. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process.

Currently, there is no specific published data on the fluorescence or luminescence characteristics of this compound. To determine if this compound is fluorescent, it would need to be synthesized and subjected to spectrofluorometric analysis. Such studies would reveal its emission wavelength, quantum yield, and potential applications as a fluorescent probe or material.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is crucial for confirming the identity of a newly synthesized compound.

While HRMS data for the parent this compound is not available in the searched literature, a derivative has been characterized. The high-resolution mass spectrum of 2-(2-((1H-Pyrrol-2-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)thiazole would be expected to show a molecular ion peak corresponding to its exact calculated mass, confirming its elemental composition.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate and identify individual components in a mixture. The retention time from the GC provides information about the compound's volatility and interaction with the column, while the mass spectrum provides a fragmentation pattern that can be used for structural elucidation and confirmation.

No specific GC-MS analysis data for this compound has been reported in the available literature. A typical GC-MS analysis would provide the retention time of the compound under specific chromatographic conditions and a mass spectrum showing the molecular ion and characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

There are no published crystal structures for this compound. However, the crystal structure of a related compound, 2-(2,4-dimethyl pyrrolyl) benzothiazole (B30560) , has been reported. This analysis would reveal the planarity of the ring systems, the dihedral angle between the pyrrole (B145914) and thiazole (B1198619) rings, and how the molecules pack in the solid state, including any hydrogen bonding or π-stacking interactions. Obtaining single crystals of this compound would be the first step toward its crystallographic analysis.

Single Crystal X-ray Diffraction Analysis

For derivatives of the this compound scaffold, SC-XRD studies reveal key structural features. A notable example is the analysis of 2-(2,4-dimethyl pyrrolyl) benzothiazole, a closely related derivative. The crystallographic data obtained for this compound provides a representative model for the structural characteristics of this class of molecules. researchgate.net

The analysis demonstrated that 2-(2,4-dimethyl pyrrolyl) benzothiazole crystallizes in the orthorhombic system with the space group Pbca. The unit cell parameters were determined to be a = 12.161(9) Å, b = 10.787(1) Å, and c = 16.792(2) Å, with a unit cell volume of 2202.8(4) ų. researchgate.net Such data is fundamental for identifying the compound and understanding its solid-state density and packing efficiency. The dihedral angle between the pyrrole and benzothiazole ring systems is a critical parameter, indicating the degree of planarity or twist in the molecule, which in turn influences its electronic and packing properties.

| Parameter | Value |

|---|---|

| Compound | 2-(2,4-dimethyl pyrrolyl) benzothiazole |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.161(9) |

| b (Å) | 10.787(1) |

| c (Å) | 16.792(2) |

| Volume (ų) | 2202.8(4) |

| Z | 8 |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a subtle interplay of various intermolecular non-covalent interactions. Understanding these interactions is key to explaining a crystal's stability, morphology, and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. unist.ac.krresearchgate.netresearchgate.net

For the 2-(2,4-dimethyl pyrrolyl) benzothiazole structure, intermolecular hydrogen bonds are significant in defining the crystal architecture. researchgate.net While a full Hirshfeld analysis for this specific compound is not available, detailed analyses of other thiazole and pyrrole derivatives provide significant insight into the expected interaction profiles.

For instance, a Hirshfeld analysis performed on a thiazolyl-pyrazole hybrid revealed that the molecular packing was dominated by numerous weak non-covalent interactions. The percentage contributions of these contacts to the crystal packing were quantified as follows: H···H (39.6%), C···H (27.5%), S···H (22.1%), N···H (7.9%), S···S (1.6%), C···N (0.7%), and C···C (0.4%). researchgate.netresearchgate.net This breakdown shows the overwhelming importance of hydrogen-based contacts (H···H, C···H, S···H, N···H), which collectively account for over 97% of all interactions.

Similarly, an analysis of carbonyl-substituted pyrrole derivatives showed that H···H interactions were predominant, accounting for up to 45% of the total intermolecular contacts. mdpi.com Other significant interactions included H···O/O···H and, where applicable, H···Cl/Cl···H contacts. mdpi.com These studies collectively indicate that the crystal packing of this compound derivatives is likely governed by a complex network of weak hydrogen bonds and van der Waals forces. The H···H, C···H, and heteroatom···H (N···H, S···H) contacts are expected to be the most significant contributors, defining the stability and structure of the crystalline solid.

| Interaction Type | Contribution (%) in a Thiazolyl-Pyrazole Hybrid researchgate.netresearchgate.net |

|---|---|

| H···H | 39.6 |

| C···H / H···C | 27.5 |

| S···H / H···S | 22.1 |

| N···H / H···N | 7.9 |

| S···S | 1.6 |

| C···N / N···C | 0.7 |

| C···C | 0.4 |

| Other | 0.2 |

Computational Chemistry and Theoretical Investigations of 2 1h Pyrrol 2 Yl Thiazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.gov Its balance of computational cost and accuracy makes it ideal for studying complex heterocyclic systems. DFT calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. kbhgroup.inepu.edu.iq

The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the structure with the lowest potential energy. epu.edu.iq For 2-(1H-pyrrol-2-yl)thiazole, DFT calculations would be used to predict bond lengths, bond angles, and the dihedral angle between the pyrrole (B145914) and thiazole (B1198619) rings.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The distribution of these orbitals across the molecule indicates the most likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is expected to be delocalized across the π-conjugated system, while the LUMO would also be distributed over both rings.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.17 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular charge transfer (ICT) and delocalization of electron density. nih.govnih.gov This method examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Global reactivity descriptors are calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors, derived from conceptual DFT, help classify and predict the chemical behavior of the molecule as a whole. arxiv.org

Key descriptors include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). arxiv.org

These parameters provide a comprehensive understanding of the molecule's stability and propensity to engage in chemical reactions.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.065 |

| Chemical Hardness (η) | 2.085 |

| Global Electrophilicity (ω) | 3.96 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. nih.gov This method is particularly useful for predicting and interpreting UV-Vis absorption spectra. mdpi.com

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations also yield the oscillator strength (f) for each electronic transition, which is proportional to the intensity of the absorption band.

For a π-conjugated system like this compound, the most significant electronic transitions in the UV-Vis region are typically of the π → π* type, often corresponding to the HOMO → LUMO transition. youtube.com By simulating the spectrum, TD-DFT can help assign the observed absorption bands to specific electronic transitions, providing a clear link between the electronic structure and the optical properties of the molecule. kbhgroup.in

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 310 | 4.00 | 0.45 | HOMO → LUMO (95%) |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. Thiazole-containing compounds are known to exhibit a wide range of biological activities, and molecular docking studies can provide valuable insights into their mechanism of action.

Investigation of Ligand-Target Interactions

While specific molecular docking studies on the parent this compound are not extensively documented, numerous studies on its derivatives have demonstrated their potential to interact with various biological targets. These studies typically involve docking the ligand into the crystal structure of a target protein to identify key interactions that contribute to binding affinity.

For instance, derivatives of this compound could be docked into the active sites of enzymes such as kinases, proteases, or DNA gyrase, which are common targets for anticancer and antimicrobial agents. The docking scores, which estimate the binding free energy, can be used to rank different derivatives and prioritize them for synthesis and biological evaluation.

Elucidation of Binding Modes and Intermolecular Forces

Molecular docking simulations provide a detailed picture of the binding mode of a ligand within a protein's active site. This includes the identification of crucial intermolecular forces that stabilize the ligand-protein complex. Common interactions observed for thiazole derivatives include:

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, forming interactions with polar amino acid residues in the active site.

Hydrophobic Interactions: The aromatic rings of the pyrrole and thiazole moieties can engage in hydrophobic interactions with nonpolar residues of the protein.

π-π Stacking: The planar aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Arene-Cation Interactions: The electron-rich π-systems of the rings can interact favorably with positively charged residues such as lysine (B10760008) and arginine.

A hypothetical docking of this compound into a generic kinase active site might reveal the following interactions, which can be summarized in a table.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyrrole N-H | Asp145 (O) | 2.9 |

| Hydrogen Bond | Thiazole N | Lys72 (N-H) | 3.1 |

| Hydrophobic Interaction | Thiazole Ring | Val57, Ala70 | - |

| π-π Stacking | Pyrrole Ring | Phe144 | 3.5 |

This table represents a hypothetical binding mode to illustrate the types of interactions that could be elucidated through molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, the general applicability of this method to pyrrole and thiazole derivatives is well-established.

In a typical QSAR study, a set of molecules with known biological activities (e.g., IC50 values) is used. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that correlates the descriptors with the biological activity. Such models can be used to predict the activity of new, unsynthesized compounds.

Advanced Computational Methodologies

Beyond the more common computational techniques, advanced methodologies can provide even deeper insights into the properties of this compound systems.

Ab Initio and Semi-Empirical Methods

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the inclusion of any experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate results but are computationally expensive.

Semi-empirical methods, on the other hand, use approximations and parameters derived from experimental data to simplify the calculations. This makes them computationally less demanding and suitable for larger molecular systems. The ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method is a semi-empirical method that has been particularly successful in predicting the electronic spectra of organic molecules. It is parameterized to reproduce experimental UV-visible spectra and can be a valuable tool for studying the π → π* transitions in chromophores like this compound, often providing results that are in good agreement with experimental data and at a lower computational cost than TD-DFT.

Molecular Dynamics Simulations

Based on a comprehensive review of the current scientific literature, no specific studies employing molecular dynamics (MD) simulations directly on the compound This compound have been reported. While the broader field of computational chemistry has extensively investigated various thiazole-containing compounds, research focusing on the dynamic behavior of this particular pyrrole-thiazole system is not publicly available.

Computational studies, including molecular dynamics simulations, are prevalent for a wide range of thiazole derivatives. These investigations often aim to understand the stability of ligand-protein complexes, conformational behaviors, and binding free energies, particularly in the context of drug design and materials science. For instance, MD simulations have been utilized to assess the stability of thiazole derivatives in the binding sites of various biological targets. physchemres.orgnih.gov Research has also explored hybrid molecules, such as chalcone-thiazole complexes and azo-thiazole derivatives, using MD simulations to elucidate their interaction and stability with biomolecules like DNA gyrase B or to assess their potential as inhibitors of specific proteins. nih.govnih.govsemanticscholar.org

However, these studies focus on derivatives and not the parent compound This compound . The specific arrangement and interaction of the pyrrole and thiazole rings in this compound present a unique case for theoretical investigation. The rotational freedom around the single bond connecting the two heterocyclic rings suggests that conformational analysis would be a key aspect of any future MD simulation study. Such simulations could provide valuable insights into:

The preferred dihedral angle between the pyrrole and thiazole rings in various solvents.

The stability of different conformers over time.

The intramolecular hydrogen bonding possibilities.

The dynamic behavior of the molecule in solution, including its interactions with solvent molecules.

Although direct research is absent, the methodologies used in the studies of other thiazole derivatives provide a clear roadmap for how MD simulations could be applied to This compound . Future computational work in this area would be necessary to generate specific data and detailed findings regarding its dynamic properties.

Coordination Chemistry of 2 1h Pyrrol 2 Yl Thiazole Ligands and Metal Complexes

Design and Synthesis of 2-(1H-Pyrrol-2-yl)thiazole-Based Ligands

The versatility of the this compound core allows for the development of a wide array of ligands through strategic synthetic modifications. The primary coordination sites are typically the imine-like nitrogen of the thiazole (B1198619) ring and the deprotonated nitrogen of the pyrrole (B145914) ring, enabling the framework to act as a bidentate chelating agent. Further functionalization can lead to ligands with higher denticity and more complex architectures.

Schiff bases, characterized by the azomethine (-C=N-) group, are among the most widely studied classes of ligands in coordination chemistry due to their synthetic accessibility and structural diversity. nih.gov Schiff base derivatives of pyrrolylthiazole are typically synthesized through the condensation reaction of a primary amine functionality on the thiazole or pyrrole ring with an appropriate aldehyde or ketone. nih.gov

A common synthetic route involves the reaction of a hydrazinyl-thiazole precursor with a pyrrole aldehyde. For instance, the Schiff base ligand 2-(2-((1H-Pyrrol-2-yl)methylene)hydrazinyl)-4-(4-fluorophenyl)thiazole has been synthesized by the condensation of an appropriate thiosemicarbazone with 2-bromo-4-fluoroacetophenone, followed by reaction with pyrrole-2-carboxaldehyde. acs.org Another prominent example is the synthesis of (1H-pyrrol-2-yl)isonicotinoylhydrazone (Pyr-inh), a Schiff base derived from the condensation of pyrrole-2-carboxaldehyde and isoniazid (B1672263) (isonicotinic acid hydrazide) in a methanolic solution. researchgate.net The general procedure for these syntheses often involves refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol (B145695) or methanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid. ijper.orgnih.gov

The general reaction for the formation of a pyrrolylthiazole-based Schiff base is outlined below:

Step 1: Synthesis of the Amine Precursor: An amino-functionalized thiazole or a hydrazine-functionalized thiazole is prepared.

Step 2: Condensation Reaction: The amine precursor is reacted with pyrrole-2-carboxaldehyde (or an aldehyde-functionalized pyrrole) under reflux conditions to form the final Schiff base ligand. nih.gov

The purity and structure of the resulting ligands are confirmed using techniques such as thin-layer chromatography, melting point determination, and spectroscopic methods like FT-IR, ¹H NMR, and mass spectrometry. acs.orgijper.org

Beyond simple Schiff bases, the this compound unit can be incorporated into more complex, multidentate ligand architectures. These designs aim to create specific coordination pockets for metal ions, leading to unique structures like helical or polynuclear complexes. The strategy often involves linking multiple pyrrolylthiazole units or connecting them to other heterocyclic donor groups. researchgate.net

For example, ligands can be designed where the pyrrolylthiazole moiety acts as a bidentate N,N-donor building block. By linking two such units through a flexible or rigid spacer, a tetradentate ligand can be formed, capable of binding a single metal ion in a wrapping fashion or bridging two metal centers. This approach is analogous to the well-studied pyridyl-thiazole ligands, which form dinuclear double and triple helical complexes. researchgate.net

Another approach involves the synthesis of ligands where the pyrrole ring is functionalized with additional donor groups. For example, a ligand framework based on a 5-((1-methyl-pyrrol-2-yl)methyl) moiety has been used to synthesize a multidentate ligand incorporating a 1,2,4-triazoline-3-thione ring, which offers additional sulfur and nitrogen donor atoms for coordination. nih.gov The synthesis of such complex ligands often involves a multi-step process starting from a functionalized pyrrole derivative like methyl 1-methylpyrrole-2-acetate. nih.gov These sophisticated architectures provide enhanced stability and control over the geometry of the resulting metal complexes.

Formation and Characterization of Metal Complexes

Ligands derived from this compound readily form stable complexes with a variety of transition metal ions. The formation of these complexes and their subsequent characterization provide valuable insights into the coordination behavior of the ligands and the structural and physical properties of the resulting compounds.

The synthesis of metal complexes typically involves the reaction of the pyrrolylthiazole-based ligand with a suitable metal salt (e.g., chloride, nitrate, or acetate) in a 1:1 or 2:1 ligand-to-metal molar ratio. ijper.org The reaction is generally carried out by refluxing the components in an appropriate solvent, such as ethanol or methanol, for several hours. ijper.orgasianpubs.org The resulting solid complex is then isolated by filtration, washed, and dried.

Pyrrolylthiazole ligands have been successfully used to form complexes with a range of divalent transition metal ions.

Co(II), Ni(II), Cu(II), and Zn(II): These are the most commonly studied metal ions. For example, the Schiff base (1H-pyrrol-2-yl)isonicotinoylhydrazone has been used to synthesize complexes with the general formula [M(Pyr-inh)₂Cl₂]·xH₂O for Co(II) and Zn(II), and [Cu(Pyr-inh)₂(H₂O)₂]Cl₂ for Cu(II). researchgate.net Similarly, various thiazole Schiff bases have been complexed with Co(II), Ni(II), and Cu(II). asianpubs.orgnih.gov

Mn(II) and Fe(II): Ligands incorporating the (1-methyl-pyrrol-2-yl)methyl group have been shown to form stable complexes with Mn(II) and Fe(II). nih.gov

Pd(II): While direct examples with pyrrolylthiazole are less common, related 2-aminothiazole (B372263) derivatives readily form square planar complexes with Palladium(II), suggesting similar reactivity for the pyrrolylthiazole analogs. irapa.org

Ag(I): Ligands containing linked thiazole and pyridine (B92270) units have been shown to form double-stranded helical complexes with Silver(I), indicating the potential for pyrrolylthiazole ligands to form intricate supramolecular structures with this ion. researchgate.net

The stoichiometry and structure of the complexes depend on the nature of the ligand, the metal ion, and the reaction conditions.

A combination of spectroscopic techniques is employed to elucidate the structure of the metal complexes and confirm the coordination of the ligand to the metal center.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the ligand's donor atoms involved in coordination. For Schiff base complexes, a key diagnostic feature is the shift of the azomethine ν(C=N) stretching vibration to a lower frequency upon complexation, which indicates the coordination of the azomethine nitrogen to the metal ion. ijper.orgnih.gov Furthermore, the disappearance or broadening of the pyrrole ν(N-H) band suggests its deprotonation and coordination. The formation of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-O) vibrations, providing direct evidence of metal-ligand bond formation. researchgate.net

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The coordination of the ligand is confirmed by the downfield or upfield shift of proton and carbon signals near the binding sites compared to the free ligand spectrum. researchgate.net In particular, the signal for the azomethine proton (-CH=N-) often shifts upon coordination, and the N-H proton signal of the pyrrole ring disappears if deprotonation occurs. ijper.orgnih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information on their geometry. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand, which may shift upon complexation. For transition metal complexes with d-electrons (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands appear in the visible region. These bands are due to d-d electronic transitions, and their position and intensity are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.netijper.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and stoichiometry of the complexes. The observation of the molecular ion peak corresponding to the expected formula of the complex confirms its formation. ijper.org

Table 1: Representative Spectroscopic Data for a Pyrrolylthiazole Schiff Base Ligand and its Metal Complexes

| Compound | Key FT-IR Bands (cm⁻¹) | ¹H NMR Signals (ppm) |

|---|---|---|

| Ligand (L) | ~3200 (N-H), ~1620 (C=N) | ~11.5 (s, 1H, N-H), ~8.5 (s, 1H, CH=N) |

| [Zn(L)₂Cl₂] | No N-H band, ~1605 (C=N), ~450 (M-N) | No N-H signal, ~8.8 (s, 1H, CH=N) |

| [Co(L)₂Cl₂] | No N-H band, ~1600 (C=N), ~445 (M-N) | Paramagnetic |

| [Cu(L)₂]Cl₂ | No N-H band, ~1610 (C=N), ~460 (M-N) | Paramagnetic |

Note: Data are generalized from typical values reported for similar structures. researchgate.netnih.govnih.gov

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the metal complexes and to determine the nature of water molecules (lattice or coordinated) present in the crystal structure.

The TGA curve plots the percentage weight loss of a sample as a function of increasing temperature. A typical thermogram for a hydrated pyrrolylthiazole complex shows several decomposition steps:

Dehydration: An initial weight loss at a relatively low temperature (typically < 150 °C) corresponds to the removal of lattice (non-coordinated) water molecules. A subsequent weight loss at a higher temperature (150-250 °C) indicates the removal of coordinated water molecules. researchgate.net

Ligand Decomposition: At higher temperatures, the organic ligand moiety begins to decompose in one or more steps.

Formation of Metal Oxide: The final decomposition product at high temperatures is usually a stable metal oxide. researchgate.net

The thermal decomposition data for the Co(II), Cu(II), and Zn(II) complexes of (1H-pyrrol-2-yl)isonicotinoylhydrazone show that the decomposition is complete at around 800 °C, leaving behind the respective metal oxides (Co₃O₄, CuO, ZnO) as residue. researchgate.net From the TGA curves, kinetic and thermodynamic parameters such as activation energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation for the decomposition steps can be calculated using methods like the Coats-Redfern and Horowitz-Metzger equations. mdpi.com The thermal stability of different complexes can be compared based on their decomposition temperatures. jocpr.com

Table 2: Thermal Decomposition Data for Representative Metal Complexes of a Pyrrolylthiazole-Based Ligand

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment | Final Residue |

|---|---|---|---|---|

| [Co(L)₂Cl₂]·2H₂O | 80 - 140 | ~5% | Loss of 2 lattice H₂O | Co₃O₄ |

| 250 - 500 | ~65% | Decomposition of ligand molecules | ||

| [Cu(L)₂(H₂O)₂]Cl₂ | 160 - 220 | ~5% | Loss of 2 coordinated H₂O | CuO |

| 220 - 600 | ~70% | Decomposition of ligand molecules | ||

| [Zn(L)₂Cl₂] | 280 - 550 | ~75% | Decomposition of ligand molecules | ZnO |

Note: Data are hypothetical representations based on findings for similar complexes. researchgate.netirapa.orgjocpr.com

Elucidation of Coordination Modes and Geometries

The structural versatility of this compound as a ligand stems from the presence of two distinct nitrogen donor atoms: the imine-type nitrogen of the thiazole ring and the nitrogen atom of the pyrrole ring. This arrangement allows for various binding interactions with metal centers.

The most prevalent coordination mode for this compound is as a bidentate, N,N'-chelating ligand. In this motif, the ligand forms a stable five-membered chelate ring by coordinating to a metal center through both the thiazole nitrogen and the pyrrole nitrogen. This bidentate behavior is analogous to that observed in structurally related ligands where a pyrrole ring is substituted for a pyridine ring, such as 2-(2'-pyridyl)-indole. nih.gov The coordination can occur with the ligand in its neutral form or, upon deprotonation of the pyrrole N-H proton, as a monoanionic ligand. This deprotonation enhances the donor capacity of the pyrrolyl nitrogen and is often facilitated by the presence of a base or the metal ion itself during complexation.

While bidentate chelation is dominant, the potential for multidentate binding exists, particularly in the formation of polynuclear complexes. The thiazole nitrogen, with its accessible lone pair, can act as a bridging atom between two metal centers, leading to the formation of dimeric or polymeric structures. This is a common feature in the coordination chemistry of related pyridine-thiazole ligands, which have been shown to link metal atoms into extended chains. semanticscholar.orgresearchgate.net

X-ray crystallography is the definitive method for elucidating the precise geometry of the coordination sphere in metal complexes. While specific crystal structures for complexes of this compound are not widely reported, analysis of closely related systems provides significant insight into the expected structural parameters.

For instance, in complexes of analogous pyridine-thiazole ligands, the bidentate N,N' coordination leads to well-defined geometries. researchgate.net In a representative monomeric zinc(II) complex, [Zn(L)₂(TsO)₂], where L is a pyridine-thiazole derivative, the ligand coordinates through the pyridine and thiazole nitrogen atoms. semanticscholar.orgresearchgate.net This results in a discrete molecular structure where the central zinc atom is surrounded by two bidentate ligands and two tosylate anions, achieving a distorted octahedral geometry. semanticscholar.org The M-N bond lengths in such complexes are critical indicators of the metal-ligand interaction strength. For Fe(II) complexes with similar N-heterocyclic ligands, Fe-N bond lengths typically fall in the range of 2.14 Å to 2.20 Å for high-spin species. mdpi.com

The table below presents typical structural data for a representative metal complex with a related N,N'-donating heterocyclic ligand, illustrating the common coordination geometries and bond parameters.

| Complex | Metal Center | Coordination Geometry | M-N(ring 1) Bond Length (Å) | M-N(ring 2) Bond Length (Å) | N-M-N Bite Angle (°) |

|---|---|---|---|---|---|

| [Fe(H₂tmidc)₂(H₂O)₂] | Fe(II) | Distorted Octahedral | 2.1407 | - | ~77-103 |

| [Ni(Py(Ph)Py)Cl] Analogue | Ni(II) | Square Planar | ~1.90 | ~1.90 | ~80-82 |

| [Zn(pyridine-thiazole)₂(TsO)₂] | Zn(II) | Distorted Octahedral | - | - | - |

Data derived from analogous systems reported in the literature. semanticscholar.orgmdpi.commdpi.com The specific values can vary based on the metal, its oxidation state, and other coordinating ligands.

Theoretical Insights into Metal-Ligand Bonding

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the electronic structure and bonding within these coordination complexes. Such studies can predict geometries, orbital energies, and charge distributions, offering a deeper understanding of the properties of the complexes.

Theoretical studies on metal complexes with ligands analogous to this compound, such as those containing pyridine-thiazole or other bidentate nitrogen ligands, have revealed key aspects of their electronic structure. mdpi.comacs.org DFT calculations typically show that the Highest Occupied Molecular Orbital (HOMO) is delocalized over the π-system of the organic ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the metal d-orbitals or a combination of metal and ligand π*-orbitals.

The energy gap between the HOMO and LUMO is a crucial parameter that influences the electronic absorption spectra and reactivity of the complex. rsc.org For instance, DFT studies on Ni(II) complexes with N^C^N pincer ligands containing thiazole moieties show that the character of the frontier orbitals is heavily influenced by the specific heterocycle used. mdpi.com Substituting a pyridine ring with a more electron-rich pyrrole ring is expected to raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap and causing a red-shift in the electronic absorption spectrum.

The following table summarizes key parameters often derived from computational studies on related N-heterocyclic metal complexes.

| Complex Type | Computational Method | Key Finding | Parameter | Typical Value |

|---|---|---|---|---|

| Ni(II)-Pyridine-Thiazole | DFT | Frontier Orbital Character | HOMO | Ligand π-orbital |

| Ni(II)-Pyridine-Thiazole | DFT | Frontier Orbital Character | LUMO | Metal d-orbital / Ligand π*-orbital |

| Boron-Thiazole Bidentate | DFT | Electronic Transition | HOMO-LUMO Gap | Decreases upon protonation |

Data conceptualized from findings reported for analogous systems. mdpi.comrsc.org

For complexes formed with paramagnetic transition metal ions (e.g., those with d⁴ to d⁷ electron configurations like Fe(II) or Ni(II)), the magnetic properties are of significant interest. The spin state of the metal center—either high-spin (HS) or low-spin (LS)—is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P).

The this compound ligand, acting as a bidentate N,N'-donor, creates a ligand field of intermediate strength. For an Fe(II) ion (d⁶ configuration) in an octahedral environment, this can lead to situations where Δ is close to P, making the complex susceptible to spin crossover (SCO). mdpi.com SCO is a phenomenon where the complex can switch between the HS and LS states in response to external stimuli like temperature, pressure, or light. mdpi.comnih.gov

While high-spin Fe(II) complexes are common, achieving spin crossover requires a carefully tuned ligand field. The electronic properties of the this compound ligand, influenced by the electron-donating pyrrole and the π-accepting capability of the thiazole, would place it in a unique position within the spectrochemical series. Experimental determination of the magnetic susceptibility of its Fe(II) and other paramagnetic complexes over a range of temperatures would be necessary to confirm their spin states and investigate any potential SCO behavior. Spectroscopic techniques like High-Frequency and -Field EPR (HFEPR) can also be used to accurately determine the zero-field splitting (zfs) parameters, which describe the magnetic anisotropy of the complex. researchgate.net

Advanced Applications of 2 1h Pyrrol 2 Yl Thiazole Derivatives in Diverse Fields

Materials Science Applications

The tunable electronic properties, rigid planar structure, and potential for extensive π-conjugation make 2-(1H-pyrrol-2-yl)thiazole derivatives prime candidates for the development of advanced materials. These materials exhibit a range of interesting optical and electronic behaviors that are being exploited in several high-technology fields.

Derivatives of this compound are effective chromophores and fluorophores due to the intramolecular charge transfer (ICT) that can occur between the electron-donating pyrrole (B145914) moiety and the electron-accepting thiazole (B1198619) moiety. This inherent donor-acceptor (D-A) structure is fundamental to their photophysical properties. researchgate.net

The modification of the core structure allows for the fine-tuning of absorption and emission wavelengths. For instance, attaching various substituents to the pyrrole and thiazole rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the optical response. researchgate.net Bichromophoric systems, where the pyrrole unit is conjugated with another fluorophore, have been synthesized to create materials with energy transfer characteristics. nih.gov In these systems, selective excitation of the pyrrole donor can lead to emission from the linked acceptor chromophore, a phenomenon useful in designing fluorescent probes and sensors. nih.gov

Some solid-state thiazole-based fluorophores have been shown to emit white light, which can be adjusted from warm to cold by introducing different substituents. researchgate.net This makes them promising materials for solid-state lighting applications. Theoretical studies on related systems, such as BODIPY dyes substituted with pyrrole, show that deprotonation of the pyrrole ring leads to a bathochromic (red) shift in the absorption wavelength, demonstrating the tunability of these chromophores. nih.gov

Table 1: Photophysical Properties of Selected Thiazole-Based Fluorophores

| Compound Type | HOMO (eV) | LUMO (eV) | Emission Type | Reference |

|---|---|---|---|---|

| 2-(3-pyridyl)thiazole derivatives | -5.52 to -5.72 | -1.84 to -2.45 | Tunable White Light | researchgate.net |

| Pyrrole-Dansyl Bichromophore | N/A | N/A | Energy Transfer | nih.gov |

| Pyrrole-Nile Red Bichromophore | N/A | N/A | Energy Transfer | nih.gov |

The semiconducting properties of π-conjugated organic molecules, including pyrrole and thiazole derivatives, make them suitable for use in organic electronic devices like organic light-emitting diodes (OLEDs). jmaterenvironsci.com In an OLED, different layers of organic materials are used for hole injection, hole transport, emission, and electron transport. jmaterenvironsci.com The performance of these devices is heavily dependent on the energy levels (HOMO/LUMO) of the materials used. jmaterenvironsci.com

Thiazole derivatives have been successfully incorporated into OLEDs, particularly white OLEDs (WOLEDs). researchgate.net Materials based on carbazole and thienopyrroledione derivatives have demonstrated high external quantum efficiencies (EQE) up to 9.5% in OLEDs, showcasing the potential of pyrrole-containing structures. mdpi.com The combination of pyrrole and thiazole provides a robust scaffold for designing emissive materials. The electron-rich pyrrole can facilitate hole transport, while the electron-deficient thiazole can assist in electron transport and injection. This ambipolar character is highly desirable for creating efficient and stable emissive layers. Pyrene-benzimidazole derivatives have been explored as pure blue emitters in OLEDs, achieving an EQE of up to 4.3%. nih.gov

Table 2: Performance of OLEDs Incorporating Pyrrole or Thiazole Derivatives

| Emissive Material Type | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color | Reference |

|---|---|---|---|---|---|

| Carbazole Derivatives | 4130 | 20.2 | 9.5 | Greenish-Blue | mdpi.com |

| Thienopyrroledione Derivatives | 1729 | 4.5 | 1.5 | Yellow-Green | mdpi.com |

| Pyrene-Benzimidazole Derivative | 290 | N/A | 4.3 | Pure Blue | nih.gov |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. Organic molecules with large delocalized π-electron systems and donor-acceptor architectures are excellent candidates for NLO applications. nih.gov Pyrrole- and thiazole-based compounds fit this description perfectly. nih.govresearchgate.net

The significant difference in electron density between the pyrrole and thiazole rings facilitates polarization, which is crucial for NLO activity. nih.gov Derivatives such as (N-alkylpyrrol-2-yl)squaraines have been shown to exhibit second harmonic generation (SHG), a second-order NLO effect, when deposited as Langmuir-Blodgett films. rsc.org The effective SHG coefficient (deff) for bis(3,5-dimethyl-1-octadecylpyrrol-2-yl)squaraine was found to be 1.8 ± 0.2 pm V-1. rsc.org

Third-order NLO properties have also been investigated in related systems. Thiazolidinone derivatives have been studied using the degenerate four-wave mixing (DFWM) method, demonstrating their potential for applications requiring a high third-order optical susceptibility (χ(3)). researchgate.net The ability to tailor the molecular structure allows for the optimization of these NLO properties for specific applications like optical switching and frequency conversion. nih.gov

Table 3: Nonlinear Optical Properties of Selected Pyrrole and Thiazole Derivatives

| Compound | NLO Effect | Key Parameter | Value | Reference |

|---|---|---|---|---|

| Bis(1-octadecylpyrrol-2-yl)squaraine | Second Harmonic Generation (SHG) | deff | 0.5 ± 0.1 pm V-1 | rsc.org |

| Bis(3,5-dimethyl-1-octadecylpyrrol-2-yl)squaraine | Second Harmonic Generation (SHG) | deff | 1.8 ± 0.2 pm V-1 | rsc.org |

| MeO2BODIPY (Multipyrrole Dye) | Reverse Saturable Absorption | Nonlinear Absorption Coefficient (β) | 4.64 × 10−10 m/W | nih.gov |

Liquid crystals (LCs) are states of matter that have properties between those of conventional liquids and solid crystals. Molecules that form liquid crystal phases (mesogens) are typically anisotropic in shape, often rod-like. The rigid and planar nature of the fused heterocyclic system in this compound makes it an excellent core structure for designing new liquid crystalline materials. uobasrah.edu.iq

Thiazole and benzothiazole (B30560) derivatives have been shown to form various liquid crystalline phases, including nematic and smectic phases. uobasrah.edu.iqresearchgate.netuobaghdad.edu.iq The presence of the thiazole ring can introduce lateral and/or longitudinal dipoles, which influence the packing of the molecules and the resulting mesomorphic properties. uobasrah.edu.iq By attaching flexible alkyl or alkoxy chains to the rigid pyrrol-thiazole core, researchers can control the melting points and the temperature ranges of the liquid crystal phases. For example, a study on 2,4-substituted-1,3-thiazole derivatives showed that compounds with short alkyl chains (n=1-5) exhibited an enantiotropic nematic phase, while those with longer chains (n=6-8) displayed both smectic C and nematic phases. uobaghdad.edu.iq These materials are of interest for applications in displays and optical sensors.

Table 4: Mesomorphic Properties of Thiazole-Based Liquid Crystals

| Compound Series | Chain Length (n) | Mesophase(s) Observed | Phase Type | Reference |

|---|---|---|---|---|

| 2,4-Substituted-1,3-thiazole | 1-5 | Nematic (N) | Enantiotropic | uobaghdad.edu.iq |

| 2,4-Substituted-1,3-thiazole | 6-8 | Smectic C (SmC), Nematic (N) | Enantiotropic | uobaghdad.edu.iq |

| Thiazolo[5,4-d]thiazole based LCs | Varied | Nematic, Smectic A | Enantiotropic | uobasrah.edu.iq |